molecular formula C13H11FOS B7993176 4-(3-Fluoro-4-methoxyphenyl)thiophenol

4-(3-Fluoro-4-methoxyphenyl)thiophenol

Cat. No.: B7993176
M. Wt: 234.29 g/mol
InChI Key: RVHGQAJMIHCGKV-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)thiophenol is a thiophenol derivative characterized by a benzene ring substituted with a thiol (-SH) group and a 3-fluoro-4-methoxyphenyl substituent. Thiophenols (aromatic thiols) are sulfur analogs of phenols, where the hydroxyl (-OH) group is replaced by a sulfhydryl (-SH) group. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-15-13-7-4-10(8-12(13)14)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHGQAJMIHCGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Chlorosulfonation

Sulfonation of 3-fluoro-4-methoxybenzene introduces a sulfonic acid group, which is subsequently converted to the sulfonyl chloride. Methoxy groups are strongly activating and ortho/para-directing, while fluorine, though electron-withdrawing, also directs electrophiles to ortho/para positions. Chlorosulfonic acid (HSO₃Cl) is typically employed for this transformation, yielding the sulfonyl chloride directly.

Key Conditions :

  • Temperature : 35–80°C to maintain reactant fluidity.

  • Solvent : Excess chlorosulfonic acid acts as both reactant and solvent.

  • Purification : Fractional distillation or crystallization removes positional isomers (e.g., 2-fluoro derivatives).

Challenges in Regioselectivity

The methoxy group at the 4-position directs sulfonation predominantly to the ortho (2-) or para (6-) positions relative to itself. Computational modeling or experimental screening (e.g., NMR monitoring) may be required to optimize the desired regioisomer.

Conversion to Sodium 3-Fluoro-4-methoxybenzenesulphinate

The sulfonyl chloride is reduced to the corresponding sulphinate salt, a pivotal precursor for disulfide formation.

Reaction with Sodium Hydrogen Sulphite

Aqueous sodium hydrogen sulphite (NaHSO₃) reacts stoichiometrically with the sulfonyl chloride to form sodium 3-fluoro-4-methoxybenzenesulphinate.

Optimized Parameters :

  • pH : Maintained at 6.3–6.7 using NaOH to prevent side reactions.

  • Temperature : 40–80°C to ensure complete conversion.

  • Yield : Near-quantitative with >98% selectivity.

Work-up Considerations

The sulphinate solution is used directly without isolation, minimizing handling losses. Excess NaHSO₃ ensures complete consumption of the sulfonyl chloride.

Formation of 4,4'-Bis(3-fluoro-4-methoxyphenyl) Disulfide

Reduction of the sulphinate with sulfur dioxide (SO₂) generates the disulfide intermediate.

SO₂-Mediated Reduction

SO₂ acts as both reducing agent and acid catalyst in this step. The reaction proceeds via protonation of the sulphinate, followed by S–S bond formation.

Reaction Conditions :

  • SO₂ Stoichiometry : 1.5–1.7 mol per mole of sulphinate.

  • Temperature Gradient : Initiated at 20–50°C, then increased to 120–160°C to drive completion.

  • Pressure : 1–5 bar to enhance SO₂ solubility.

Isolation of Disulfide

The disulfide separates as a yellow oil upon cooling. Washing with water removes residual acids and salts, yielding >98% pure product.

Reduction to this compound

The disulfide undergoes reductive cleavage to furnish the target thiophenol.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) in a water-miscible solvent (e.g., isopropanol, tetrahydrofuran) reduces the disulfide to the thiophenol sodium salt.

Optimized Protocol :

  • Molar Ratios : 0.25–1.0 mol NaBH₄ per mole disulfide.

  • Temperature : 60–100°C to accelerate reaction kinetics.

  • Base : Aqueous NaOH (1.8–2.2 mol per mole disulfide) stabilizes the thiophenolate intermediate.

Acidification and Isolation

Post-reduction, the solvent is distilled, and the residue acidified (e.g., with HCl) to protonate the thiophenolate. The organic phase is separated and purified via distillation or chromatography, achieving >99% purity.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (NAS)

While less common due to the deactivating nature of fluorine and methoxy groups, NAS using a thiolate nucleophile (e.g., NaSH) under high-temperature conditions could theoretically introduce the thiol group. However, competing side reactions (e.g., demethylation) limit practicality.

Cross-Coupling Approaches

Suzuki-Miyaura coupling of a 3-fluoro-4-methoxyphenylboronic acid with a 4-bromothiophenol-protected precursor (e.g., disulfide) offers a modular route. Subsequent deprotection (e.g., reduction) yields the target compound.

Comparative Analysis of Methods

Method Yield Purity Complexity
Sulfonyl Chloride Route74–98.5%>99%Moderate
NAS<50%80–90%High
Cross-Coupling60–85%95–98%High

The sulfonyl chloride route, as detailed in patents, remains superior in yield and scalability. Cross-coupling methods, though flexible, require additional steps for boronic acid synthesis and protection/deprotection.

Challenges and Mitigation Strategies

Regioselective Sulfonation

Mitigation : Computational modeling (e.g., DFT) predicts optimal sulfonation sites, while fractional crystallization isolates the desired regioisomer.

Purification of Thiophenol

Mitigation : Short-path distillation under reduced pressure minimizes thermal decomposition of the thiophenol .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 4-(3-Fluoro-4-methoxyphenyl)thiophenol:

Compound Name Substituents Key Properties/Applications Reference
This compound 3-F, 4-OCH3 Potential pharmaceutical intermediate; inferred anti-inflammatory activity (based on TH-644 analogs)
4-Methoxythiophenol (CAS 1073-72-9) 4-OCH3 Higher pKa (~7.0) due to electron-donating methoxy group; used in organic synthesis
4-Fluorothiophenol 4-F Lower pKa (~5.5) due to electron-withdrawing fluorine; agrochemical applications
4-(Trifluoromethyl)thiophenol (CAS 825-83-2) 4-CF3 Strong electron-withdrawing CF3 group (pKa ~4.5); drug intermediate (e.g., anti-inflammatory agents)
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol 3-F, 4-OCH3, 2-Cl Phenol derivative with similar substituents; structural analog but lacks -SH group

Physicochemical Properties

  • Acidity (pKa): Thiophenols generally exhibit lower pKa values (~6.5) compared to phenols due to sulfur’s lower electronegativity . Substituent effects: The 3-fluoro group (electron-withdrawing) increases acidity, while 4-methoxy (electron-donating) counteracts this effect. The net pKa is estimated at ~6.0–6.5, intermediate between 4-fluorothiophenol (pKa ~5.5) and 4-methoxythiophenol (pKa ~7.0) .
  • Reactivity:

    • The -SH group undergoes nucleophilic substitution, oxidation (to disulfides), and metal coordination. The 3-fluoro-4-methoxy substituent may sterically hinder reactions at the para position .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanisms, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophenol moiety with a fluorinated and methoxylated phenyl group. This unique structure enhances its reactivity and biological properties compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.
  • Lipophilicity : The fluorine atom increases the compound's lipophilicity, aiding in membrane penetration and enhancing bioavailability.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The observed effects are likely due to the induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various thiophenol derivatives found that this compound had superior activity against Gram-positive bacteria compared to other derivatives, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Cell Studies : In a comparative analysis of anticancer agents, this compound was shown to induce apoptosis in MCF-7 cells through ROS generation, which was confirmed by flow cytometry assays. The study highlighted its potential as a chemotherapeutic agent, particularly for resistant cancer types .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound could inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)thiophenol, and how do reaction conditions influence yield?

  • Methodological Answer : A nucleophilic aromatic substitution (SNAr) is a viable approach. For example, reacting 3-fluoro-4-methoxyphenyl halides (e.g., bromide or iodide) with thiophenol derivatives under reflux in polar aprotic solvents (e.g., DMSO) with a base (e.g., K₂CO₃) can yield the target compound. Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to minimize side reactions like disulfide formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns and methoxy group signals at ~3.8 ppm for CH₃O).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (if feasible) resolves bond angles and confirms regiochemistry, as demonstrated for structurally similar thiophenol derivatives .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatile thiol odors and potential toxicity .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent oxidation to disulfides .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluoro-4-methoxyphenyl group influence electrophilic substitution reactions in this thiophenol?

  • Methodological Answer : The electron-withdrawing fluorine (meta-directing) and electron-donating methoxy (para-directing) groups create competing regiochemical effects. Computational modeling (DFT) predicts preferential substitution at the para position relative to the methoxy group. Experimental validation via bromination or nitration reactions, followed by HPLC-MS analysis, can map reactivity .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage or reaction conditions?

  • Methodological Answer :
  • Antioxidants : Add 0.1–1% hydroquinone or BHT to inhibit radical-mediated disulfide formation.
  • Inert Atmosphere : Store under N₂/Ar and use degassed solvents for reactions.
  • Low-Temperature Storage : –20°C reduces thermal degradation rates .

Q. Can computational methods predict the metabolic pathways or toxicity risks of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ProTox-II model bioavailability, cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite Identification : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS/MS for sulfation or glutathione conjugation products, analogous to thiophenol derivatives .

Q. How does the steric and electronic profile of this compound affect its utility in synthesizing heterocyclic pharmaceuticals?

  • Methodological Answer : The thiol group serves as a nucleophile in cyclocondensation reactions (e.g., forming thiazoles or thiophenes). For example, reacting with α-haloketones under basic conditions yields heterocycles with potential bioactivity. The fluorine atom enhances metabolic stability, while the methoxy group improves solubility, as seen in related kinase inhibitors .

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